Crotonic Acid

Catalog No.
S524471
CAS No.
3724-65-0
M.F
C4H6O2
C4H6O2
CH3-CH=CH-COOH
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotonic Acid

CAS Number

3724-65-0

Product Name

Crotonic Acid

IUPAC Name

(E)-but-2-enoic acid

Molecular Formula

C4H6O2
C4H6O2
CH3-CH=CH-COOH

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+

InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N

SMILES

Array

solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER
IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT
Water solubility: 8.6X10+4 mg/l at 25 °C
555 g/l in water at 20 °C
8.60E+04 mg/L @ 25 °C (exp)
Solubility in water at 20Â °C: soluble
Slightly soluble in water
Soluble (in ethanol)

Synonyms

Crotonic acid; Kyselina krotonova; alpha-Butenoic acid; alpha-Crotonic acid; beta-Methacrylic acid; beta-Methylacrylic acid;

Canonical SMILES

CC=CC(=O)O

Isomeric SMILES

C/C=C/C(=O)O

The exact mass of the compound Crotonic acid is 86.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 94000 mg/l (at 25 °c)86 mg/ml at 25 °c94 mg/ml at 25 °cvery sol in water; sol in ether, acetone & in hot petroleum etherin ethanol @ 25 °c: 52.5% wt/wt; acetone @ 25 °c: 53.0% w/w; in toluene @ 25 °c: 37.5% wt/wtwater solubility: 8.6x10+4 mg/l at 25 °c555 g/l in water at 20 °csolubility in water at 20 °c: solubleslightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Crotonates - Supplementary Records. It belongs to the ontological category of butenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Crotonic acid (CAS: 3724-65-0), formally (2E)-but-2-enoic acid, is a short-chain unsaturated monocarboxylic acid. As the thermodynamically stable trans-isomer, it is supplied as a white crystalline solid, distinguishing it from its oily cis-isomer, isocrotonic acid.[1][2] Its primary industrial value stems from its dual functionality: the carboxylic acid group and the reactive C=C double bond. This structure makes it a critical comonomer in the production of specialty polymers, resins, and adhesives, and a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.[2][3][4][5]

Substituting crotonic acid requires careful consideration due to its unique trans-isomer geometry, which dictates its physical properties and reactivity. Its cis-isomer, isocrotonic acid, is a thermally less stable, low-melting-point oil, making crotonic acid's solid, crystalline form preferable for handling, storage, and purification in many industrial processes.[1][2] Furthermore, saturated analogs like butyric acid lack the reactive double bond essential for polymerization and other addition reactions central to crotonic acid's use in coatings, adhesives, and as a synthesis precursor.[4] While other unsaturated acids like methacrylic acid are common substitutes in polymer applications, crotonic acid's β-methyl substitution leads to distinct copolymerization behavior and final polymer properties, such as glass transition temperature and thermal stability, that are not directly replicable.[6]

Superior Thermal Stability and Handling Properties vs. Cis-Isomer

Crotonic acid's trans configuration allows for more efficient molecular packing in the solid state, resulting in significantly different and more favorable handling properties compared to its cis-isomer, isocrotonic acid.[1] Crotonic acid is a crystalline solid with a melting point of 72°C, whereas isocrotonic acid is an oily liquid at room temperature with a melting point of 15°C.[2] This substantial difference in physical state and melting point simplifies solid handling, reduces vapor pressure-related safety concerns, and facilitates purification by fractional crystallization.[2]

Evidence DimensionMelting Point
Target Compound Data72°C (Solid at room temp)
Comparator Or BaselineIsocrotonic Acid: 15°C (Oily liquid at room temp)
Quantified Difference57°C higher melting point
ConditionsStandard atmospheric pressure

The solid nature and higher melting point of crotonic acid make it significantly easier and safer to store, transport, and handle in industrial settings compared to its liquid isomer.

Enhanced Thermal Properties in Polymers Compared to Methacrylate-Based Systems

When used as a monomer, crotonic acid derivatives can produce polymers with significantly higher thermal stability than their common methacrylate counterparts. In a study using group-transfer polymerization, poly(methyl crotonate) (PMeCr) exhibited a 5% weight loss temperature (Td5) of 359°C.[1] This is substantially higher than that of poly(methyl methacrylate) (PMMA) prepared by the same method, which showed a Td5 of 304°C.[1] Similarly, the glass-transition temperature (Tg) of PMeCr was 122°C, compared to 104°C for PMMA, indicating better heat resistance.[1]

Evidence Dimension5% Weight Loss Temperature (Td5)
Target Compound DataPoly(methyl crotonate): 359°C
Comparator Or BaselinePoly(methyl methacrylate): 304°C
Quantified Difference55°C higher thermal decomposition temperature
ConditionsGroup-transfer polymerization (GTP) synthesis for both polymers.

For applications requiring enhanced thermal performance, such as durable coatings or specialty resins, selecting crotonic acid as a comonomer can yield a final product with superior heat resistance and a longer service life compared to standard methacrylate-based polymers.

Structurally Essential Precursor in Multi-Step Pharmaceutical and Vitamin Synthesis

Crotonic acid and its derivatives are not just generic building blocks; their specific structure is essential for key bond-forming strategies in complex synthesis. In the historic Arens-van Dorp synthesis of Vitamin A acid, γ-bromocrotonic ester, a derivative of crotonic acid, is reacted with β-ionone in a Reformatsky reaction.[1][2] This specific reaction builds the carbon skeleton in a way that would not be possible with a saturated analog like a bromo-butyrate, which lacks the necessary reactivity, or an isomeric structure that would lead to incorrect final products. The defined geometry and reactivity of the crotonate system are indispensable for achieving the target molecular architecture.

Evidence DimensionSynthetic Pathway Suitability
Target Compound DataEnables specific Reformatsky reaction to form the C20 backbone of Vitamin A acid.
Comparator Or BaselineSaturated analogs (e.g., butyric acid derivatives): Lack the double bond required for the key chain-extension and subsequent reactions.
Quantified DifferenceQualitatively enables a critical, established industrial synthesis route.
ConditionsArens-van Dorp synthesis of Vitamin A acid.

For multi-step syntheses of high-value molecules like Vitamin A, procuring the exact crotonic acid-derived intermediate is non-negotiable as substitutes would fail to provide the required reactivity and stereochemical outcome.

Differential Acidity and Antimicrobial Efficacy Profile vs. Sorbic Acid

While both crotonic acid and sorbic acid are used as preservatives, they have different chemical properties that influence their efficacy and application range. Crotonic acid has a pKa of 4.69, making it a slightly stronger acid than sorbic acid (pKa 4.76).[1][2] This difference in acidity can affect formulation pH and activity spectrum. The antimicrobial efficacy of these weak acids is pH-dependent, with activity increasing at lower pH values.[3] Although sorbic acid is a more common food preservative, crotonic acid's distinct solubility and reactivity profile make it a candidate for specific formulations, such as in cosmetics or as an intermediate for other antimicrobial compounds where the properties of sorbates are not ideal.[4][7]

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 4.69
Comparator Or BaselineSorbic Acid: pKa = 4.76
Quantified DifferenceCrotonic acid is marginally stronger as an acid.
ConditionsAqueous solution at 25 °C

This allows formulators to select the acid that best matches the target pH and matrix of their system, providing an alternative to sorbic acid where different solubility, reactivity, or antimicrobial spectrum is required.

Manufacturing High-Performance Coatings and Adhesives

Based on its ability to copolymerize and impart superior thermal stability, crotonic acid is the right choice for developing specialty polymers for demanding applications. Its incorporation into vinyl acetate or acrylic copolymers can increase hardness, water resistance, and heat resistance, making it ideal for durable industrial paints, automotive coatings, and high-temperature adhesives.[1][2][3]

Synthesis of Specific Pharmaceutical Intermediates

The unique reactivity of the crotonate structure makes it an essential, non-substitutable precursor for certain pharmaceutical compounds. It is used in the synthesis of drugs like the scabicide Crotamiton and as a building block for amino acids such as dl-threonine.[4] Procuring crotonic acid is critical where the specific geometry and electronic properties of the molecule are required for selective transformations.

Precursor for Agrochemicals and Fine Chemicals

The defined structure of crotonic acid makes it a reliable starting material for various agrochemicals and other complex organic molecules. Its derivatives serve as key intermediates where precise structural control is necessary, a role that cannot be filled by its isomers or saturated analogs due to their different reactivity profiles.[1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue.
White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline]
Solid
WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR.
Off-white powder; Harsh, pungent, acrylic odou

Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER)
COLORLESS NEEDLE-LIKE CRYSTALS
WHITE CRYSTALLINE SOLID

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

86.036779430 Da

Monoisotopic Mass

86.036779430 Da

Boiling Point

185 °C
Boiling point = 169 °C /CIS ISOMER/
BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/
185.00 °C. @ 760.00 mm Hg
189Â °C

Flash Point

190 °F (NFPA, 2010)
190 °F (OPEN CUP)
88Â °C o.c.

Heavy Atom Count

6

Vapor Density

2.97 (air= 1)
Relative vapor density (air = 1): 2.97

Density

Density = 1.018 at 15 °C/4 °C
Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/
Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/
Relative density (water = 1): 1.02

LogP

0.72
Log Kow = 0.72 /isomer not specified/

Decomposition

Thermal decomposition products include carbon dioxide and carbon monoxide. /Organic acids and related compounds/
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

72 °C
72Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW5WZZ4O5Q

GHS Hazard Statements

Aggregated GHS information provided by 1759 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1759 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1754 of 1759 companies with hazard statement code(s):;
H302 (95.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (92.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (87.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

24 Pa at 20 °C
Vapor pressure, Pa at 20Â °C: 24

Pictograms

Irritant

Corrosive;Irritant

Other CAS

107-93-7
3724-65-0

Metabolism Metabolites

...IT /CROTONIC ACID/ IS KNOWN TO BE CONVERTED TO BETA-HYDROXYBUTYRYL-COA BY THE ENZYME KNOWN AS CROTONASE ENOYL CoA HYDRATE PRESENT IN LIVER & OTHER TISSUES.

Associated Chemicals

2-Butenoic acid (cis);503-64-0

Wikipedia

Crotonic acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Stabilizing

Methods of Manufacturing

Obtained on a commercial scale exclusively by oxygen-air-oxidation of crotonaldehyde.
LAB PROCEDURE USING ALKALINE SILVER OXIDE; FROM ACETALDEHYDE & MALONIC ACID IN PYRIDINE.
Isomerization of vinylacetic acid by warming with 50% sulfuric acid.

General Manufacturing Information

Paint and Coating Manufacturing
2-Butenoic acid: ACTIVE
IT /CROTONIC ACID/ IS PRESENT AS CONSTITUENT OF CROTON OIL.
Only the trans form of crotonic acid and its derivatives have industrial importance as monomers in copolymerization reactions and as intermediates in the synthesis of pharmaceuticals or fungicides.

Dates

Last modified: 08-15-2023
1: Alqazzaz MA, Price KL, Lummis SC. Crotonic Acid Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain. Biochemistry. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739668.
2: SEMONSKY M, ETTEL V, JELINEK V, ZIKAN V, PUJMAN V. [Chemotherapy of cancer. I. 2,3-Dichloro-4-(2,3,4-trimethoxyphenyl)-crotonic acid gamma-lactone 2,3-dichloro-4-(p-methoxyphenyl)-crotonic acid gamma-lactone]. Cas Lek Cesk. 1954 Feb 19;93(8):201-6. Undetermined Language. PubMed PMID: 13141291.
3: Dierickx PJ. In vitro binding of butyric acid and crotonic acid by the soluble glutathione S-transferases from rat liver. Res Commun Chem Pathol Pharmacol. 1984 Sep;45(3):471-4. PubMed PMID: 6505381.
4: Kuş N, Fausto R. Near-infrared and ultraviolet induced isomerization of crotonic acid in N2 and Xe cryomatrices: first observation of two high-energy trans C-O conformers and mechanistic insights. J Chem Phys. 2014 Dec 21;141(23):234310. doi: 10.1063/1.4903841. PubMed PMID: 25527938.
5: Ried W, Stock P. [Reactions with imide acid esters. VI. Transformation of imide acid esters with beta-amino crotonic acid ester]. Justus Liebigs Ann Chem. 1966 Dec;700:87-91. German. PubMed PMID: 5985740.
6: Jasicka-Misiak I, Wieczorek PP, Kafarski P. Crotonic acid as a bioactive factor in carrot seeds (Daucus carota L.). Phytochemistry. 2005 Jun;66(12):1485-91. PubMed PMID: 15960983.
7: Gompertz D. Crotonic acid, an artefact in screening for organic acidaemias. Clin Chim Acta. 1971 Jul;33(2):457. PubMed PMID: 5000882.
8: Sentein P. [Action of crotonic acid and acetic acid on mitoses of segmentation. Mechanism of dissociations of the achromatic apparatus]. C R Acad Sci Hebd Seances Acad Sci D. 1967 Jul 31;265(5):444-6. French. PubMed PMID: 4963546.
9: STRACK E, KUNZ W. [ON THE DETERMINATION OF CARNITINE AS CROTONIC ACID BETAINE]. Hoppe Seylers Z Physiol Chem. 1963;333:46-56. German. PubMed PMID: 14058286.
10: Clark JM, Pilath HM, Mittal A, Michener WE, Robichaud DJ, Johnson DK. Direct Production of Propene from the Thermolysis of Poly(β-hydroxybutyrate) (PHB). An Experimental and DFT Investigation. J Phys Chem A. 2016 Jan 28;120(3):332-45. doi: 10.1021/acs.jpca.5b09246. Epub 2016 Jan 12. PubMed PMID: 26698331.
11: THOMITZEK WD, ROTZSCH W. [The influence of gama-butyrobetaine, crotonic acid betaine and isomeric carnitine on the growth of a mouse sarcoma]. Acta Biol Med Ger. 1962;8:598-601. German. PubMed PMID: 13920852.
12: Gershon H, Shanks L, Gawiak DE. Antifungal activity of 4-substituted crotonic acid esters. J Med Chem. 1976 Aug;19(8):1069-72. PubMed PMID: 787525.
13: Vaghoo H, Prakash GK, Narayanan A, Choudhary R, Paknia F, Mathew T, Olah GA. Superelectrophilic Activation of Crotonic/Methacrylic Acids: Direct Access to Thiochroman-4-ones from Benzenethiols by Microwave-Assisted One-Pot Alkylation/Cyclic Acylation. Org Lett. 2015 Dec 18;17(24):6170-3. doi: 10.1021/acs.orglett.5b03172. Epub 2015 Dec 4. PubMed PMID: 26636718.
14: Mamvura CI, Moolman FS, Kalombo L, Hall AN, Thantsha MS. Characterisation of the Poly-(Vinylpyrrolidone)-Poly-(Vinylacetate-Co-Crotonic Acid) (PVP:PVAc-CA) Interpolymer Complex Matrix Microparticles Encapsulating a Bifidobacterium lactis Bb12 Probiotic Strain. Probiotics Antimicrob Proteins. 2011 Jun;3(2):97-102. doi: 10.1007/s12602-011-9075-6. PubMed PMID: 26781573.
15: SEMONSKY M, JELINEK V. [Cytostatics from the series of substituted crotonic acid lactones]. G Ital Chemioter. 1956 Jul-Dec;3(3-4):370-9. German. PubMed PMID: 13462185.
16: CROTONIC ACID and its esters. Manuf Chem Aerosol News. 1945 Dec;16:444. PubMed PMID: 21006976.
17: JONES TE, WILSON CO. Aminoalcohol esters of crotonic acid. J Am Pharm Assoc Am Pharm Assoc. 1953 Jun;42(6):340-1. PubMed PMID: 13069315.
18: Lindner E. L-3,4-(3-3,4-dimethoxyphenethylamino-2-hydroxypropoxy)-phenyl- crotonic acid nitrile.HCl (Hoe 224), a beta-blocking agent with high beta 1-selectivity. Arzneimittelforschung. 1984;34(3):270-6. PubMed PMID: 6145430.
19: KUNZ W. [On polarography of crotonic acid betaine]. Hoppe Seylers Z Physiol Chem. 1962 Sep 6;329:62-8. German. PubMed PMID: 13927397.
20: MUSASHI A. [Derivatives of gamma-amino crotonic acid]. Hoppe Seylers Z Physiol Chem. 1956 May 28;304(2-4):69-71. German. PubMed PMID: 13331492.

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